Cubebininolide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
93395-16-5 |
|---|---|
Molecular Formula |
C24H30O8 |
Molecular Weight |
446.5 g/mol |
IUPAC Name |
(3R,4R)-3,4-bis[(3,4,5-trimethoxyphenyl)methyl]oxolan-2-one |
InChI |
InChI=1S/C24H30O8/c1-26-18-9-14(10-19(27-2)22(18)30-5)7-16-13-32-24(25)17(16)8-15-11-20(28-3)23(31-6)21(12-15)29-4/h9-12,16-17H,7-8,13H2,1-6H3/t16-,17+/m0/s1 |
InChI Key |
VUNCHONBJWJYID-DLBZAZTESA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)CC2COC(=O)C2CC3=CC(=C(C(=C3)OC)OC)OC |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C[C@H]2COC(=O)[C@@H]2CC3=CC(=C(C(=C3)OC)OC)OC |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CC2COC(=O)C2CC3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
Occurrence and Isolation of Cubebininolide from Natural Sources
Botanical Origin and Distribution of Cubebininolide-Producing Species
The primary botanical source of this compound is Piper cubeba L.f., a species belonging to the Piperaceae family plantaedb.comnih.gov. This plant is commonly recognized by various names, including cubeb, Java pepper, and tailed pepper plantaedb.comuni.lu. Piper cubeba is a woody climbing perennial plantaedb.com.
Predominant Piper Species and Their Specific Organs
Piper cubeba is cultivated primarily for its berries, which are a rich source of essential oil and other phytochemicals plantaedb.comuni.lunih.govidrblab.net. Beyond the berries, this compound, along with other lignans (B1203133), has been identified in the leaves and stalks of the plant plantaedb.comuni.luidrblab.nettcmsp-e.com. Research indicates a varying distribution of lignans across different plant organs. For instance, studies on P. cubeba have reported the presence of 15 lignans in the leaves, 13 in the berries, and 5 in the stalks idrblab.nettcmsp-e.com. This compound, hinokinin, yatein, and isoyatein are prominent furanofuranic lignans found in Piper species, identified in the berries, leaves, and stalks plantaedb.comuni.lu.
The distribution of lignans in Piper cubeba organs is summarized in the table below:
| Plant Organ | Number of Lignans Detected | Key Lignans Identified (Examples) |
| Leaves | 15 | This compound, Hinokinin, Yatein, Isoyatein, Ashantin, Clusin, Hemiarensin plantaedb.comuni.luidrblab.nettcmsp-e.com |
| Berries | 13 | This compound, Hinokinin, Yatein, Isoyatein, Ashantin, Clusin, Cubebin (B1669318), Cubebinone plantaedb.comuni.luidrblab.nettcmsp-e.com |
| Stalks | 5 | This compound, Hinokinin, Yatein, Isoyatein plantaedb.comuni.luidrblab.nettcmsp-e.com |
Advanced Extraction Methodologies for this compound
The isolation of this compound from Piper cubeba involves various extraction techniques aimed at efficiently separating the compound from the plant matrix. Extraction is a multi-stage process where a solvent penetrates the solid matrix, dissolves the target solute, which then diffuses out and is collected.
Solvent-Based Extraction Optimization Techniques
Traditional solvent extraction methods are widely employed for natural products. Common solvents utilized include water, ethanol (B145695), chloroform (B151607), dichloromethane, hexane, ethyl acetate, and methanol. Maceration, a conventional method, involves soaking powdered plant material in a solvent for a period, with agitation, to dissolve soluble components nih.gov.
For P. cubeba, various solvent extracts have been analyzed for their phytochemical content. Dichloromethane and ethanol extracts of P. cubeba berries have been investigated plantaedb.comuni.lu. Studies on P. cubeba seeds have utilized Soxhlet extraction with solvents such as methanol, ethanol, petroleum benzene, diethyl ether, and chloroform to obtain oleoresins. This compound has been detected in these oleoresins, with reported percentages varying by solvent. For example, this compound was found at 0.16% in diethyl ether oleoresin and 0.40% in chloroform oleoresin.
The presence of this compound in various oleoresins from Piper cubeba seeds is presented below:
| Solvent Used for Oleoresin Extraction | This compound Relative Abundance (%) |
| Diethyl Ether (DE) | 0.16 |
| Ethanol (E) | Trace (<0.05) |
| Petroleum Benzene (PB) | Trace (<0.05) |
| Chloroform (CL) | 0.40 |
| Methanol (M) | 0.44 |
Green Chemistry Approaches in this compound Extraction
In line with the principles of green chemistry, which advocate for reduced hazardous substance use, lower energy consumption, and the promotion of renewable resources, several advanced and environmentally friendly extraction techniques have emerged. These "green" approaches offer advantages such as reduced solvent consumption, shorter extraction times, and improved extraction yields.
Key green extraction methodologies applicable to the isolation of bioactive compounds like this compound include:
Supercritical Fluid Extraction (SFE): This technique utilizes supercritical fluids, most commonly carbon dioxide (CO2), as the extraction solvent. SFE allows for selective extraction by adjusting parameters like pressure and temperature, which alter the solvent properties of the supercritical fluid. It is considered a cleaner, more efficient, and sustainable method, as it typically involves zero water and leaves no solvent residues in the final product.
Microwave-Assisted Extraction (MAE): MAE employs electromagnetic waves to generate heat within the sample and solvent, leading to the disruption of cell walls and enhanced mass transfer of compounds into the solvent. This method is recognized for its speed, efficiency, and environmental benefits, including reduced extraction time and solvent consumption, often resulting in higher yields and purity of the extract.
Ultrasound-Assisted Extraction (UAE): UAE harnesses the mechanical energy of ultrasonic waves to create cavitation bubbles in the solvent-plant matrix mixture. The implosion of these bubbles generates intense local pressures and shear forces, which effectively disrupt cell walls and facilitate the release of target compounds. UAE is a rapid and efficient non-thermal method that helps preserve heat-sensitive compounds, requires lower temperatures and shorter extraction times, and minimizes energy consumption and solvent waste. It is also compatible with eco-friendly solvents like water and ethanol.
Influence of Extraction Parameters on Yield and Selectivity
The efficiency, yield, and selectivity of this compound extraction are significantly influenced by various operational parameters. For solvent-based extractions, factors such as the type and concentration of the solvent, extraction time, and temperature are critical.
In advanced green extraction techniques:
Supercritical Fluid Extraction (SFE): The pressure and temperature of the supercritical fluid are key parameters that can be precisely controlled to achieve selective extraction of specific compounds.
Microwave-Assisted Extraction (MAE): Optimization of MAE conditions involves determining the ideal solvent type, powder-to-solvent ratios, and irradiation cycles. Microwave power, extraction time, solvent-to-sample ratio, and extraction temperature directly impact extraction efficiency.
Ultrasound-Assisted Extraction (UAE): Critical parameters for UAE include ultrasound power, extraction time, temperature, the type of solvent used, and the solid-to-solvent ratio. While higher ultrasound power can generally improve extraction yields by generating stronger shear forces, uncontrolled high power can lead to overheating, potentially degrading labile compounds and causing solvent evaporation.
The careful optimization of these parameters is crucial to maximize the yield and selectivity of this compound while maintaining the integrity of the compound.
Chromatographic and Spectroscopic Elucidation Strategies
The structural elucidation and comprehensive profiling of natural products like this compound necessitate the application of advanced analytical techniques. Chromatographic and spectroscopic methods play a pivotal role in separating, identifying, and confirming the structures of these complex compounds within plant extracts.
High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS) for Profile Analysis
High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the high sensitivity and mass accuracy of mass spectrometry nih.govnih.gov. This technique is particularly well-suited for the analysis of non-volatile and readily ionizable metabolites, making it invaluable for profiling complex biological samples, including plant extracts nih.gov.
LC-MS assays are designed to achieve high sensitivity, reproducibility, and efficiency, thereby increasing sample throughput in natural product research hmdb.ca. Sample preparation is a critical step in LC-MS analysis to minimize matrix interferences and contaminants that could compromise analytical performance hmdb.ca. Techniques such as protein precipitation and filtration are commonly employed to reduce sample complexity hmdb.ca.
In the context of this compound and other lignans, LC-MS allows for the separation of individual compounds in a mixture, followed by their detection and characterization based on their mass-to-charge ratio and fragmentation patterns nih.govnih.gov. Advanced LC-MS/MS systems, often incorporating triple quadrupole mass spectrometers, can further optimize analytical procedures for enhanced sensitivity and specificity frontiersin.org. LC-MS is also crucial for dereplication, a process that enables the rapid identification of known compounds in crude extracts, thereby preventing redundant isolation efforts and accelerating the discovery of novel natural products cdutcm.edu.cn. Common chromatographic columns used in LC-MS include reverse-phase liquid chromatography (RPLC) and hydrophilic interaction liquid chromatography (HILIC), while electrospray ionization (ESI) is a widely utilized ionization method, operating in both positive and negative ion modes for comprehensive analysis nih.gov.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Volatile Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is another essential hyphenated technique, specifically optimized for the analysis of volatile and semi-volatile compounds nih.govnih.govuni.lu. In GC-MS, a sample is first vaporized and then separated into its individual components as they pass through a capillary column with an inert carrier gas, such as helium, hydrogen, or nitrogen uni.lu. The separation occurs based on differences in the compounds' boiling points and polarities, leading to distinct elution times uni.lu.
GC-MS has been extensively applied in the analysis of lignans, including this compound, from Piper cubeba extracts nih.govnih.govwikipedia.orguni.lu. The mass spectrometer then ionizes the separated compounds, generating characteristic mass spectra that serve as fingerprints for identification by comparison with spectral libraries or published data nih.govuni.lu. For less volatile metabolites, derivatization steps are often incorporated into the sample preparation to reduce their boiling points, making them amenable to GC-MS analysis nih.gov. Studies on Piper cubeba oleoresins, for instance, have utilized GC-MS to identify numerous components, highlighting its utility in complex mixture analysis cdutcm.edu.cn. GC-MS is capable of both targeted analysis, focusing on specific compounds, and untargeted analysis for broader compound profiling uni.lu.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (Excluding basic identification)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation and confirmation of natural products. Unlike mass spectrometry, which provides molecular weight and fragmentation data, NMR offers detailed insights into the connectivity and spatial arrangement of atoms within a molecule nih.gov. It provides information on the carbon and hydrogen frameworks, including the number and type of protons and carbons, their chemical environments, and their coupling relationships.
For this compound, NMR spectroscopy, often used in conjunction with IR and mass spectrometry, is critical for confirming its precise chemical structure nih.gov. This includes determining the positions of functional groups, the nature of ring systems, and the stereochemistry of chiral centers. Advanced NMR experiments, such as 2D NMR techniques (e.g., COSY, HSQC, HMBC, NOESY), are employed to establish through-bond and through-space correlations between nuclei, providing comprehensive structural information that goes beyond basic identification nih.gov. These detailed analyses are crucial for confirming the relative configurations of complex lignans like this compound nih.gov.
Advanced Hyphenated Techniques in Natural Product Isolation
The field of natural product research has significantly benefited from the evolution of advanced hyphenated techniques, which integrate separation and detection methodologies into single, streamlined systems nih.govcdutcm.edu.cn. These techniques address the challenges of traditional isolation processes, which are often time-consuming and require large quantities of raw material to obtain pure compounds cdutcm.edu.cn.
The primary advantage of advanced hyphenated techniques, such as LC-NMR, LC-FTIR, and CE-MS, is their ability to rapidly identify and characterize natural products directly from crude extracts or fractions without the need for extensive, laborious isolation and purification steps nih.govcdutcm.edu.cn. This capability is particularly valuable for "dereplication," a strategy that quickly identifies known compounds, thereby allowing researchers to focus resources on the isolation and characterization of novel compounds cdutcm.edu.cn.
Compound Names and PubChem CIDs
Synthetic Strategies and Chemoenzymatic Pathways Towards Cubebininolide and Analogs
Total Synthesis Approaches for Lignan (B3055560) Lactones
Total synthesis efforts for lignan lactones, a class to which cubebininolide belongs, often focus on building the core arylnaphthalene lactone scaffold. General strategies for synthesizing natural arylnaphthalene lactone lignans (B1203133) include an aryl-alkyl Suzuki cross-coupling to introduce a dioxinone unit, followed by a cation-induced cyclization to form the aryl dihydronaphthalene, and a base-mediated oxidative aromatization to complete the arylnaphthalene core frontiersin.org. Other notable synthetic pathways include intramolecular Diels-Alder reactions, multicomponent methods, oxidative cyclizations, silver-catalyzed one-pot syntheses, and metal-catalyzed annulations researchgate.net. A concise and versatile strategy has also been developed using tandem reactions of 2-alkynylbenzonitriles as a key step to produce arylnaphthalene lactone lignans rsc.org. Additionally, efficient syntheses of 1-arylnaphthalene lignan lactones have been achieved starting from cyanohydrins acs.org.
Reaction cascades are pivotal in the efficient construction of complex lignan lactone structures, allowing for the rapid assembly of molecular complexity in single-pot operations nih.gov20.210.105numberanalytics.com. For arylnaphthalene lactone lignans, key transformations often involve an aryl-alkyl Suzuki cross-coupling, an intramolecular cation-induced cyclization, and a base-mediated oxidative aromatization frontiersin.org. Another approach involves a Lewis acid-catalyzed ring-opening/cyclization reaction of 2-methoxytetrahydrofuran (B50903) derivatives, which can selectively lead to gamma-butyrolactones, important intermediates for lignan lactones researchgate.net. The design of such cascades aims to forge multiple bonds, rings, and stereocenters efficiently nih.gov.
Enantioselective synthesis is critical for producing the specific stereoisomers found in nature, such as (-)-cubebininolide wordpress.comscribd.com. Highly enantioselective total syntheses of natural lignan lactones have been achieved through intramolecular insertion into unactivated prochiral C-H bonds of 3-aryl-1-propyl diazoacetates, catalyzed by dirhodium(II) complexes researchgate.net. This method has been applied to the total synthesis of various dibenzylbutyrolactone lignans, including (-)- and (+)-enterolactone, (-)- and (+)-hinokinin, and (+)-arctigenin, with high enantiomeric excess researchgate.net. Asymmetric conjugated addition has also been employed to introduce the first stereocenter in the synthesis of lignans like (-)-podophyllotoxin nih.gov. Furthermore, palladium-catalyzed decarboxylative allylic alkylation of cyclic siloxyketones has been reported for the enantioselective synthesis of lactones bearing quaternary stereocenters rsc.org. These strategies provide pathways for accessing this compound and its enantiomers.
Semisynthetic Modifications and Derivatization of this compound
Semisynthetic approaches involve modifying naturally occurring compounds to generate new derivatives or to transform related structures. This compound itself is a natural lignan isolated from Piper cubeba wordpress.comscribd.comresearchgate.netresearchgate.netscribd.comnih.gov.
Semisynthetic modifications of lignans, particularly cubebin (B1669318) (a closely related lignan found alongside this compound in Piper cubeba), have been extensively explored to produce derivatives with altered stereochemistry or functional groups researchgate.netresearchgate.netacademicjournals.orgufop.br. For instance, the synthesis of C-5 substituted analogues of butyrolactone lignans has been investigated to explore their properties researchgate.net. These modifications allow for the creation of a diverse range of compounds for further study.
The chemical interconversion among different lignans is a known area of research scribd.com. While direct chemical transformation of other lignans specifically into this compound is not widely detailed in the provided search results, the general principle of transforming plant lignans into various derivatives, including mammalian lignans like enterolactone, exists helsinki.fiuliege.be. This suggests that related lignans could potentially serve as precursors for this compound derivatives through appropriate chemical reactions.
Biosynthetic Investigations of this compound
Lignans, including this compound, are a significant class of plant secondary metabolites derived from the coupling of two phenylpropanoid units academicjournals.orguliege.be. The biosynthesis of lignans typically commences with the enantioselective dimerization of two coniferyl alcohol units to form pinoresinol (B1678388) researchgate.netuliege.be. This pinoresinol is then sequentially reduced to lariciresinol (B1674508) and subsequently to secoisolariciresinol (B192356) researchgate.netuliege.be. Secoisolariciresinol is further oxidized by secoisolariciresinol dehydrogenase to produce matairesinol (B191791) researchgate.net. This compound is naturally occurring in Piper cubeba wordpress.comscribd.comresearchgate.netresearchgate.netscribd.comnih.gov, indicating its formation through the plant's endogenous biosynthetic machinery. The biosynthesis of certain lignans has been suggested to involve radical pathways scribd.com. This compound has also been identified as a differential expressed metabolite in some biological contexts, implying its active involvement in metabolic processes sciopen.com.
Proposed Enzymatic Pathways for Lignan Formation
The biosynthesis of lignans, including the foundational structures from which this compound is derived, initiates from the phenylpropanoid pathway. A key precursor in this process is coniferyl alcohol. fishersci.caontosight.aithegoodscentscompany.com The formation of lignans begins with the regional- and stereospecific coupling of two coniferyl alcohol phenoxy radicals. This crucial dimerization step is mediated by dirigent proteins (DIRs) in conjunction with oxidases, such as laccases or peroxidases. fishersci.cathegoodscentscompany.com This coupling typically leads to the formation of pinoresinol, a furofuran-type lignan. fishersci.cathegoodscentscompany.com
Following the formation of pinoresinol, a series of sequential enzymatic reductions can occur. Pinoresinol-lariciresinol reductase (PLR) catalyzes the stereo-selective reduction of pinoresinol to (+)-lariciresinol (a furan-type lignan) and subsequently to secoisolariciresinol (a dibenzylbutane-type lignan). fishersci.ca Further enzymatic transformations can diversify the lignan scaffold. For instance, secoisolariciresinol can be oxidized by secoisolariciresinol dehydrogenase (SDH) to yield matairesinol, a dibenzyllactone-type lignan.
Beyond these core transformations, other enzymes play vital roles in tailoring lignan structures. These include O-methyltransferases (OMTs), cytochrome P450 (CYP) enzymes, and UDP-glucose-dependent glucosyltransferases (UGTs), which contribute to the chemical diversity observed within the lignan family. ontosight.ai this compound, being a furanofuranic lignan, is understood to originate from this general biosynthetic framework, likely involving specific modifications from precursors such as pinoresinol or its analogs.
Genetic and Molecular Basis of this compound Biosynthesis
The molecular basis of lignan biosynthesis lies in the genes encoding the various enzymes involved in the phenylpropanoid pathway and subsequent dimerization and modification steps. Key enzymes like phenylalanine ammonia-lyase (PAL), cinnamic acid 4-hydroxylase (C4H), p-coumarate 3-hydroxylase (C3H), caffeic acid O-methyltransferases (CAOMT), dirigent proteins (DIRs), pinoresinol-lariciresinol reductase (PLR), secoisolariciresinol dehydrogenase (SDH), O-methyltransferases (OMTs), and cytochrome P450 (CYP) enzymes are all encoded by specific genes within plant genomes. fishersci.caontosight.aithegoodscentscompany.com These genes collectively orchestrate the production of diverse lignan structures.
This compound has been identified in various plant species, notably in Piper cubeba (cubeb) and Arctium lappa (greater burdock). In Piper cubeba, this compound is found alongside other furanofuranic lignans such as hinokinin, yatein, and isoyatein, across different plant parts including berries, leaves, and stalks. While the general enzymatic machinery and corresponding genes for the broad lignan biosynthetic pathway are increasingly understood, the precise genetic elements and specific enzymes responsible for the unique structural features of this compound, such as its specific methoxylation patterns and the formation of its characteristic lactone ring from a furanofuran precursor, require further detailed elucidation.
Compound Names and PubChem CIDs
The following table lists the chemical compounds mentioned in this article along with their respective PubChem Compound Identifiers (CIDs).
Preclinical Pharmacological Investigations of Cubebininolide
In Vitro Modulatory Effects on Cellular Processes
In vitro studies are crucial for elucidating the direct effects of compounds on cellular processes, providing insights into their mechanisms of action at a molecular and cellular level uni.lumdpi.com. While Piper cubeba extracts containing cubebininolide have demonstrated various in vitro activities, specific data on the isolated compound's modulatory effects are often limited.
Mechanisms of Antioxidant Activity in Cell-Free and Cellular Systems
Piper cubeba extracts, in which this compound is a constituent, have shown notable antioxidant activities uni.lunih.govnih.govmitoproteome.org. These activities are often evaluated using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging activity, and ferric reducing antioxidant power (FRAP) assays researchgate.netjapsonline.com. General mechanisms of antioxidant action include the prevention of chain initiation, binding of transition metal ion catalysts, decomposition of peroxides, and direct radical scavenging through electron-transfer mechanisms researchgate.netjapsonline.comnih.gov.
Table 1: Reported Antioxidant Activities of Piper cubeba Extracts (containing this compound)
| Assay Method | Extract Type | Observed Activity / Result | Reference |
| DPPH Radical Scavenging | Methanol Extract of P. cubeba | 83.22% activity | nih.gov |
| Linoleic Acid System | P. cubeba Essential Oil/Oleoresins | Moderate to Strong Antioxidant Activity | uni.lufrontiersin.org |
| General Antioxidant Properties | Various P. cubeba Extracts | Inhibition of oxidative stress | uni.lu |
Antimicrobial Efficacy and Mechanisms against Pathogenic Microorganisms
This compound has been identified as a non-volatile compound present in Piper cubeba extracts known for their antimicrobial properties plos.orgimedpub.com. P. cubeba extracts and essential oils have demonstrated efficacy against a range of pathogenic microorganisms, including Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, and Gram-negative bacteria like Escherichia coli, as well as the yeast Candida albicans imedpub.comwikipedia.orgplantaedb.com. Generally, Gram-positive bacteria tend to be more susceptible to plant-derived antimicrobial compounds than Gram-negative bacteria plantaedb.com.
One study indicated that a P. cubeba L. extract at a concentration of 1.0% could inactivate more than 3-Log10 (90.99%) of Bacillus sp. spores after a four-hour incubation period, with all spores being killed at a higher concentration imedpub.com. While these findings suggest the potential antimicrobial contribution of compounds within P. cubeba, specific Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values directly attributed to isolated this compound against particular microbial strains, along with its precise mechanisms of action (e.g., cell wall disruption, enzyme inhibition, or DNA interference), are not explicitly detailed in the available research mdpi.commicrochemlab.com. The observed antimicrobial effects are typically discussed in the context of the complex mixture of phytochemicals within the extracts plos.orgplantaedb.com.
Anti-inflammatory Pathways Elucidated in Cell Culture Models
Piper cubeba extracts are recognized for their anti-inflammatory activities uni.lunih.govmitoproteome.orgnih.govnih.gov. As a lignan (B3055560) found within these extracts, this compound is a potential contributor to these effects. However, direct evidence specifically elucidating the anti-inflammatory pathways modulated by isolated this compound in cell culture models is not extensively reported in the provided search results.
Related lignans (B1203133), such as cubebin (B1669318), have shown anti-inflammatory effects in animal models, for example, by reducing carrageenin-induced paw edema and influencing prostaglandin (B15479496) pathways mdpi.com. In general, anti-inflammatory mechanisms in cell culture models often involve the modulation of pro-inflammatory cytokine production (e.g., tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), interleukin-6 (IL-6)) and the inhibition of key signaling pathways like Nuclear Factor-kappa B (NF-κB) and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) nih.govtcmsp-e.comcdutcm.edu.cnnih.govmdpi.comfrontiersin.org. Further targeted research is necessary to define the specific anti-inflammatory pathways influenced by isolated this compound.
Antiproliferative and Apoptosis-Inducing Activities in Neoplastic Cell Lines
Specific research detailing the antiproliferative and apoptosis-inducing activities of isolated this compound in neoplastic cell lines, including quantitative data such as IC50 values, the specific cancer cell lines tested, or the precise molecular mechanisms (e.g., induction of cell cycle arrest, activation of caspases, or modulation of specific apoptotic pathways), is not explicitly available in the provided search results mdpi.commdpi.comnih.govchapman.edunih.gov. While natural products are a significant source of potential anticancer agents, further investigation is required to establish the direct role and efficacy of this compound in cancer cell models.
Immunomodulatory Effects on Immune Cell Function
Piper cubeba extracts have been reported to possess immunomodulatory effects nih.govmdpi.com. However, comprehensive data specifically addressing the direct immunomodulatory effects of isolated this compound on immune cell function are not detailed in the current literature.
Immunomodulation involves the modification of immune responses, and immunomodulators can influence various aspects of immune cell function, including proliferation, cytokine and chemokine production, and the induction of regulatory T cells nih.govnih.govnih.govfrontiersin.orgfrontiersin.org. While the broad immunomodulatory potential of P. cubeba extracts is recognized, the specific contribution and mechanisms of this compound in modulating immune cell function require dedicated investigation.
In Vivo Biological Activity Studies in Animal Models
In vivo studies are a critical step in preclinical drug development, providing insights into a compound's efficacy, safety, and mechanism of action within complex living organisms microchemlab.commdpi.comnih.govhelsinki.fiidrblab.netyoutube.compharmaron.comatlantic-bone-screen.comnih.gov. While Piper cubeba extracts have been subjected to various in vivo investigations, specific studies focusing solely on the biological activity of isolated this compound in animal models are not extensively documented in the provided search results.
Research in rats has shown that a lignan-rich fraction from P. cubeba exhibited antioxidant effects, including a reduction in lipid peroxidation and modulation of antioxidant enzyme activities such as superoxide (B77818) dismutase and catalase in the brain nih.gov. Additionally, P. cubeba extracts have demonstrated anti-inflammatory and analgesic activities in animal models nih.govnih.gov. These findings suggest that lignans, including this compound, may contribute to these observed in vivo effects. However, the available literature does not provide specific data from animal studies where isolated this compound was administered to evaluate its direct biological activities, such as its impact on disease models, pharmacokinetic profile, or toxicological parameters. Such dedicated in vivo research is essential for a comprehensive understanding of this compound's therapeutic potential.
Assessment of Anti-inflammatory Responses in Rodent Models of Inflammation
Rodent models are widely employed to investigate anti-inflammatory responses. Common models include carrageenan-induced paw edema, formalin-induced paw edema, and hind paw incision models, which are used to assess the effects of various substances on acute and chronic inflammation. frontiersin.orgnih.gov These models allow for the measurement of parameters such as edema formation and changes in inflammatory mediators. frontiersin.orgnih.gov Despite the general utility of these models, specific data detailing the anti-inflammatory responses of this compound in rodent models were not found in the search results.
Evaluation of Antimicrobial Efficacy in Animal Infection Models
Animal infection models play a vital role in evaluating the in vivo antimicrobial efficacy of compounds. Standardized models, such as the neutropenic thigh infection model, are sensitive experimental systems for initial studies of antimicrobial efficacy in mammalian systems. criver.com Other models include those for bacterial lung infections, deep wound and topical skin infections, and systemic infections. criver.comnih.govfrontiersin.orgdovepress.com While these models are well-established for assessing new antimicrobial agents, specific research findings demonstrating the antimicrobial efficacy of this compound in animal infection models were not identified.
Investigation of Preclinical Anticancer Potential in Murine Xenograft Models
Murine xenograft models are a cornerstone of preclinical anticancer research, enabling the study of human cancer cell behavior within a living organism and providing insights into the effectiveness of potential anticancer agents. dovepress.comnih.govnih.govuah.es These models involve transplanting human tumor cells or tissues into immune-deficient mice, with common types including ectopic xenografts (subcutaneous), orthotopic xenografts, and patient-derived xenografts (PDX). dovepress.comnih.govnih.gov Tumor growth and volume are typically monitored to evaluate anticancer activity. dovepress.comnih.gov Despite the widespread use of these models in oncology, specific detailed data on the anticancer potential of this compound in murine xenograft models were not found in the search results.
Neuroprotective Effects in Experimental Neurological Models
Experimental neurological models are utilized to investigate neuroprotective effects against various neurological diseases, including ischemic stroke, Alzheimer's disease, and Parkinson's disease. nih.govj-stroke.orgfrontiersin.orgopenaccessjournals.commdpi.com These models often involve inducing conditions like oxygen-glucose deprivation (OGD) or specific neurotoxic challenges to mimic neurological damage. j-stroke.orgopenaccessjournals.commdpi.com While the field extensively uses such models to identify neuroprotective agents, specific preclinical data demonstrating neuroprotective effects of this compound in experimental neurological models were not identified in the conducted search.
Antidiabetic and Metabolic Regulatory Activities in Animal Models
Animal models are indispensable tools for investigating antidiabetic and metabolic regulatory activities. Common approaches include chemically induced diabetes models, such as those using alloxan (B1665706) or streptozotocin (B1681764) (STZ), which selectively damage pancreatic beta cells to induce hyperglycemia in rodents like rats and mice. nih.govnih.govfrontiersin.orgfrontiersin.orgnih.govscielo.br Genetically modified or spontaneously diabetic animal models are also used to study various aspects of diabetes mellitus. nih.govfrontiersin.org Despite the availability of these models for evaluating antidiabetic compounds, specific research findings on the antidiabetic and metabolic regulatory activities of this compound in animal models were not found in the search results.
Molecular Mechanisms of Action of this compound
Understanding the molecular mechanisms of action is fundamental to drug discovery and development, as it elucidates how a compound exerts its biological effects at a cellular and molecular level.
Receptor Binding and Ligand-Target Interactions
Receptor binding and ligand-target interactions are critical aspects of a compound's molecular mechanism of action. This involves the specific recognition and binding of a drug molecule (ligand) to a particular receptor site, often a protein, which can be located on the cell surface or within the cell. plos.orgosti.govnih.govnih.govnih.govumich.edunih.gov These interactions are highly selective and depend on the complementary shapes and electrochemical properties of both the ligand and the receptor. nih.gov Binding affinity, the strength of this interaction, is a key parameter. uah.esnih.govumich.edu While this compound is listed in databases that track drug-target interactions, specific detailed data on its receptor binding profiles or precise ligand-target interactions were not found in the search results. Some general mentions suggest that mechanisms other than direct receptor binding could be implied for related compounds or properties. helsinki.fi
Modulation of Key Signaling Pathways (e.g., PI3K/Akt, NF-κB, MAPK, TNF)
The modulation of intracellular signaling pathways is a critical aspect of preclinical pharmacological investigations, as these pathways govern fundamental cellular processes such as proliferation, differentiation, survival, and inflammatory responses. nih.govfrontiersin.orgmdpi.comsanger.ac.uknih.govnih.gov
PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade involved in cell growth, survival, and metabolism, often aberrantly activated in various diseases, including cancer. nih.govmdpi.comnih.govnih.govplos.org While Piper cubeba extracts have been shown to reduce the phosphorylation of Akt, suggesting an inhibitory effect on this pathway, direct experimental evidence demonstrating this compound's specific modulation of the PI3K/Akt pathway is not extensively detailed in the current scientific literature. frontiersin.orgbiorxiv.org
NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of immune and inflammatory responses, controlling the expression of numerous pro-inflammatory genes. frontiersin.orgbiorxiv.orgnih.govnih.govnih.govnih.gov Piper cubeba extracts have been reported to downregulate NF-κB activation and reduce the phosphorylation of IκBα and IKKα/β, thereby inhibiting the expression of pro-inflammatory cytokines such as iNOS and IL-6. frontiersin.orgbiorxiv.org However, specific experimental data detailing the direct impact of isolated this compound on the NF-κB pathway's activation or downstream effects are not readily available. Computational studies have linked this compound to the TNF signaling pathway, which often crosstalks with NF-κB, but this does not constitute direct experimental modulation data. plos.orgfrontiersin.org
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) cascades (including ERK, JNK, and p38 MAPKs) are highly conserved modules that transmit extracellular signals into intracellular responses, regulating cell proliferation, differentiation, and stress responses. frontiersin.orgmdpi.comsanger.ac.uknih.govnews-medical.netnih.govmdpi.comnih.govfrontiersin.org While Piper cubeba extracts have been noted to influence various intracellular targets, direct experimental data specifically detailing this compound's modulation of the MAPK pathway components or its downstream effects are not widely reported.
TNF Pathway: Tumor Necrosis Factor (TNF) signaling plays a pivotal role in inflammation, cell survival, and cell death. frontiersin.orgbiorxiv.orgplos.orgresearchgate.netnih.govoatext.comthermofisher.com As mentioned, this compound has been computationally linked to the TNF signaling pathway. frontiersin.org However, comprehensive experimental investigations demonstrating how this compound directly modulates TNF-induced signaling, such as receptor activation, downstream protein interactions, or cytokine production, are not explicitly detailed in the available preclinical studies.
Enzyme Inhibition Kinetics and Target Identification
Understanding the enzyme inhibition kinetics and identifying specific molecular targets are crucial steps in elucidating the mechanism of action of a compound. Enzyme kinetics studies involve measuring reaction rates at various substrate and inhibitor concentrations to determine parameters like Vmax, Km, and Ki, which characterize the nature of inhibition (e.g., competitive, noncompetitive, uncompetitive). nih.govnih.govunil.chkhanacademy.orglibretexts.orgnih.govgraphwise.ainih.gov Target identification aims to pinpoint the specific proteins or biomolecules with which a compound interacts to exert its biological effects. sanger.ac.uknih.govnih.govcam.ac.uk
This compound is a lignan, a class of compounds known for various biological activities. frontiersin.orgbiorxiv.org Research on Piper cubeba has indicated that some lignans isolated from the plant, including this compound, may exhibit inhibitory activity against cytochrome P450 (CYP) enzymes, particularly CYP3A4. libretexts.org CYP enzymes are critical in drug metabolism, and their inhibition can have significant pharmacokinetic implications. While this suggests a potential for enzyme inhibition, detailed kinetic parameters (e.g., Ki values, type of inhibition) specifically for this compound's interaction with CYP3A4 or other enzymes are not extensively documented in the public domain.
Computational predictions have suggested several potential targets for this compound, as listed in various databases. These predictions, while informative for hypothesis generation, require experimental validation to confirm direct binding and functional inhibition.
Table 1: Predicted Molecular Targets of this compound
| Target Name | Target Class | UniProt ID | Source (Computational Prediction) |
| Potassium voltage-gated channel subfamily H member 2 | Ion Channel | - | khanacademy.org |
| Estrogen receptor | Nuclear Receptor | - | khanacademy.org |
| Prostaglandin G/H synthase 2 | Enzyme (Oxidoreductase) | - | khanacademy.org |
| Heat shock protein HSP 90 | Chaperone | - | khanacademy.org |
| Nuclear receptor coactivator 2 | Coactivator | - | khanacademy.org |
| Protein-tyrosine phosphatase 1B | Hydrolase | P18031 | nih.gov |
Gene Expression Regulation and Proteomic Profiling
While Piper cubeba extracts have been broadly noted to influence gene expression, leading to various biological activities such as anti-inflammatory effects and induction of apoptosis, specific studies detailing how isolated this compound directly regulates the expression of particular genes or gene sets are not widely available. frontiersin.orgbiorxiv.org Similarly, comprehensive proteomic profiling studies specifically investigating the effects of this compound on the cellular proteome, which would reveal global changes in protein levels or post-translational modifications, have not been extensively published in the context of preclinical investigations. Such studies would be instrumental in providing a deeper understanding of this compound's molecular mechanisms of action beyond predicted targets.
Structure Activity Relationship Sar Studies of Cubebininolide and Its Derivatives
Identification of Pharmacophoric Features for Biological Activity
Pharmacophoric features are the essential steric and electronic characteristics of a molecule that are necessary to ensure optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. While detailed, specific pharmacophoric features solely identified for Cubebininolide are not extensively documented in the provided literature, general SAR investigations have explored its interaction with key biological systems. For instance, studies have investigated the structure-activity relationships for the inhibition of recombinant human cytochrome P450 (CYP) enzymes by (-)-cubebininolide. idrblab.netidrblab.net This indicates that certain structural elements within the this compound molecule are critical for its inhibitory action on these metabolic enzymes, which play a significant role in drug metabolism.
Computational Chemistry and Molecular Modeling Approaches
Computational chemistry and molecular modeling techniques are indispensable tools in modern drug discovery, providing a deeper understanding of molecular interactions and predicting biological activities. These methods complement experimental SAR studies by offering insights at an atomic level.
Quantitative Structure-Activity Relationship (QSAR) modeling establishes mathematical relationships between a molecule's physicochemical properties or structural descriptors and its biological activity. nih.gov For this compound, QSAR models have been developed, particularly in the context of its enzyme inhibition. idrblab.net These models aim to predict the activity of new or modified this compound analogs by correlating their structural features (e.g., lipophilicity, electronic properties, steric bulk) with their observed biological effects. By identifying key molecular descriptors that correlate with activity, QSAR can guide the rational design of this compound derivatives with improved or desired pharmacological profiles.
Molecular docking is a computational method used to predict the preferred orientation of a ligand (like this compound) when bound to a specific protein target. mdpi.comresearchgate.net This technique helps in understanding the binding affinity and the nature of interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and its target. This compound has been identified as one of the main active compounds in Bryophyllum pinnatum, a plant studied for its anti-gastritis effects. researchgate.net Network pharmacology studies involving Bryophyllum pinnatum have identified core targets such as AKT1, SRC, EGFR, MAPK1, and MAPK8. researchgate.net Molecular docking studies have indicated a good binding activity for compounds, including this compound, found in such traditional medicine formulations, suggesting its potential interaction with these identified targets. nih.gov While detailed molecular dynamics simulations specifically for this compound's interaction with these targets are not explicitly provided, molecular docking offers a static prediction of binding poses, which can be further explored by dynamic simulations to understand the stability of the complex over time. googleapis.com
In silico Absorption, Distribution, Metabolism, and Excretion (ADME) predictions are computational methods used to estimate how a compound will behave within a biological system, without conducting laboratory experiments. These predictions are crucial for assessing the drug-likeness and pharmacokinetic profile of a compound. For this compound, various in silico ADME properties have been predicted, offering insights into its potential fate in the body. idrblab.net These properties include:
Molecular Weight (MW): 446.54 Da idrblab.net
AlogP (Lipophilicity): 3.94 idrblab.net
Hydrogen Bond Donors (Hdon): 0 idrblab.net
Hydrogen Bond Acceptors (Hacc): 8 idrblab.net
Oral Bioavailability (OB): 30.00% idrblab.net
Caco-2 Permeability: 1.00 (indicating good permeability) idrblab.net
Blood-Brain Barrier (BBB) Permeability: 0.00 (indicating low permeability) idrblab.net
Drug-likeness (DL): 0.81 idrblab.net
Fractional Polar Surface Area (FASA-): 0.00 idrblab.net
Topological Polar Surface Area (TPSA): 102.77 Ų idrblab.net
Rotatable Bond Number (RBN): 8 idrblab.net
Half-life (HL): 2.21 hours idrblab.net
These predicted properties suggest that this compound generally adheres to several parameters favorable for oral absorption and distribution, though its predicted low blood-brain barrier permeability indicates it may not readily cross into the central nervous system. idrblab.net
Table: In Silico ADME Properties of this compound
| Property | Value | Unit | Source |
| Molecular Weight (MW) | 446.54 | Da | idrblab.net |
| AlogP (Lipophilicity) | 3.94 | - | idrblab.net |
| Hydrogen Bond Donors (Hdon) | 0 | - | idrblab.net |
| Hydrogen Bond Acceptors (Hacc) | 8 | - | idrblab.net |
| Oral Bioavailability (OB) | 30.00 | % | idrblab.net |
| Caco-2 Permeability | 1.00 | - | idrblab.net |
| Blood-Brain Barrier (BBB) Perm. | 0.00 | - | idrblab.net |
| Drug-likeness (DL) | 0.81 | - | idrblab.net |
| Fractional Polar Surface Area | 0.00 | - | idrblab.net |
| Topological Polar Surface Area | 102.77 | Ų | idrblab.net |
| Rotatable Bond Number (RBN) | 8 | - | idrblab.net |
| Half-life (HL) | 2.21 | hours | idrblab.net |
Analytical Methodologies for Research and Quantification of Cubebininolide
Chromatographic Quantification Techniques
Chromatography is the cornerstone of phytochemical analysis, enabling the separation of individual compounds from a mixture. The choice of technique depends on the desired resolution, analysis speed, and the physicochemical properties of the compound.
High-Performance Liquid Chromatography (HPLC) for Purity and Content Determination
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of lignans (B1203133), including cubebininolide. nih.govpreprints.org It is particularly effective for determining the purity of isolated compounds and quantifying their content in extracts. acs.org Reverse-phase (RP-HPLC) is the most common mode used for this purpose, where a nonpolar stationary phase (like C18) is paired with a polar mobile phase. researchgate.netnih.gov
The separation principle relies on the differential partitioning of analytes between the stationary and mobile phases. By employing a gradient elution—where the composition of the mobile phase is changed over time (e.g., by increasing the concentration of an organic solvent like acetonitrile (B52724) in water)—a wide range of compounds with varying polarities can be effectively separated within a single analytical run. tandfonline.com Detection is commonly achieved using a Diode-Array Detector (DAD) or a UV-Vis detector, which measures the absorbance of the eluting compounds at a specific wavelength, typically around 280 nm for lignans. tandfonline.comresearchgate.net
| Parameter | Typical Conditions for Lignan (B3055560) Analysis |
| Column | Reverse Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: Water (often with 0.1% formic acid) B: Acetonitrile or Methanol |
| Elution Mode | Gradient elution (e.g., increasing percentage of B over time) |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV/DAD at ~280 nm |
| Temperature | Ambient or controlled (e.g., 25-40 °C) |
This table presents a generalized set of HPLC conditions based on established methods for lignan analysis from plant extracts. researchgate.nettandfonline.com
Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC, offering substantial improvements in resolution, speed, and sensitivity. gmpinsiders.comwaters.com This technique utilizes columns packed with smaller particles (typically sub-2 µm), which necessitates operation at much higher pressures (up to 15,000 psi) compared to HPLC. chromatographytoday.com The result is sharper, narrower peaks, allowing for the separation of closely related compounds that might co-elute in an HPLC system. waters.com
For complex plant extracts containing numerous lignans and other phytochemicals, UPLC provides a superior ability to resolve this compound from interfering matrix components. nih.govnih.gov The enhanced sensitivity is particularly beneficial for detecting trace amounts of the compound. nih.gov The fundamental principles of separation and detection are similar to HPLC (typically reverse-phase with UV or mass spectrometric detection), but the run times are significantly shorter, increasing sample throughput. gmpinsiders.com
| Feature | HPLC | UPLC |
| Particle Size | 3 - 5 µm | < 2 µm |
| Operating Pressure | Up to 6,000 psi | Up to 15,000 psi |
| Resolution | Good | Excellent |
| Analysis Time | Longer | Shorter |
| Sensitivity | Good | Higher |
This table compares the key operational and performance characteristics of HPLC and UPLC, highlighting the advantages of UPLC for complex mixture analysis. gmpinsiders.comchromatographytoday.com
Gas Chromatography (GC) for Volatile Component Profiling
Gas Chromatography (GC) is a powerful technique for analyzing volatile and semi-volatile compounds. conicet.gov.ar It is frequently used to profile the chemical composition of essential oils and oleoresins from Piper cubeba, where this compound may be present along with other components like terpenes and phenylpropanoids. conicet.gov.armdpi.comacs.org In GC, the sample is vaporized and separated based on its boiling point and affinity for a stationary phase within a long, thin capillary column. conicet.gov.ar
Since many lignans, including this compound, are not sufficiently volatile for direct GC analysis, a chemical modification step known as derivatization is often required. Silylation is a common derivatization technique where active hydrogens on the molecule are replaced with trimethylsilyl (B98337) (TMS) groups, increasing the compound's volatility and thermal stability. nih.gov Following separation, detection is most commonly performed using a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification. conicet.gov.ar
| Parameter | Typical Conditions for Lignan Analysis |
| Column | Capillary column (e.g., HP-5, 30 m x 0.32 mm) |
| Carrier Gas | Helium or Hydrogen |
| Injector Temperature | ~250 °C |
| Oven Program | Temperature gradient (e.g., 60 °C to 280 °C at 3 °C/min) |
| Detector | Mass Spectrometry (MS) or Flame Ionization Detector (FID) |
| Derivatization | Often required (e.g., silylation with BSTFA or MTBSTFA) |
This table outlines typical parameters for the GC-MS analysis of lignans, which often necessitates a derivatization step to ensure volatility. conicet.gov.arnih.gov
Mass Spectrometry for Comprehensive Characterization
Mass Spectrometry (MS) is an indispensable tool for the structural elucidation of natural products. It measures the mass-to-charge ratio (m/z) of ionized molecules, providing information about a compound's molecular weight and elemental composition. When coupled with a chromatographic system (LC-MS or GC-MS), it offers unparalleled selectivity and sensitivity. researchgate.net
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique commonly interfaced with liquid chromatography (LC) for the analysis of moderately polar and non-volatile compounds like lignans. tandfonline.comua.pt During ESI, the analyte solution is sprayed through a high-voltage capillary, forming charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase and directed into the mass analyzer. acdlabs.com
This compound, when analyzed by ESI-MS in positive ion mode, typically forms a protonated molecule [M+H]⁺. It is also common to observe adduct ions, where the molecule associates with cations present in the mobile phase, such as sodium [M+Na]⁺ or potassium [M+K]⁺. acdlabs.comnih.gov High-resolution mass spectrometry can determine the exact mass of these ions with high precision, allowing for the confident determination of the compound's elemental formula.
| Ion Type | Mass Difference | Expected m/z for this compound (C₂₀H₁₈O₆) |
| Molecular Weight (M) | - | 354.1158 |
| Protonated Molecule [M+H]⁺ | +1.0078 | 355.1236 |
| Sodium Adduct [M+Na]⁺ | +22.9892 | 377.1050 |
| Potassium Adduct [M+K]⁺ | +38.9637 | 393.0795 |
This table shows the calculated monoisotopic masses for this compound and its common adducts observed in positive mode ESI-MS. waters.comucdavis.edu
Tandem Mass Spectrometry (MS/MS) for Metabolite Identification
Tandem Mass Spectrometry (MS/MS) is a powerful technique used to obtain structural information about a compound. nih.govnih.gov In an MS/MS experiment, a specific precursor ion (e.g., the [M+H]⁺ ion of this compound) is selected and isolated within the mass spectrometer. This isolated ion is then subjected to fragmentation, typically through collision with an inert gas, a process known as collision-induced dissociation (CID). ncsu.edu The resulting product ions are then analyzed, generating a fragmentation spectrum that serves as a structural fingerprint for the molecule. biorxiv.orglibretexts.org
This technique is invaluable for the unambiguous identification of known compounds by matching their fragmentation spectra with those of reference standards or library data. biorxiv.org Furthermore, MS/MS is essential for identifying unknown metabolites. nih.govgithub.io A metabolite of this compound will likely retain the core lignan structure but with modifications (e.g., hydroxylation, methylation, or glycosylation). These modifications will result in a different precursor mass, but the fragmentation pattern will often show characteristic product ions related to the conserved core structure, allowing researchers to deduce the nature and location of the modification. nih.gov The analysis of these fragmentation pathways provides critical clues for structural elucidation. nih.gov
| Precursor Ion (m/z) | Proposed Product Ion (m/z) | Potential Structural Information |
| 355.12 ([M+H]⁺) | 337.11 | Loss of water (-H₂O) |
| 355.12 ([M+H]⁺) | 151.04 | Fragment corresponding to the piperonyl moiety |
| 355.12 ([M+H]⁺) | 135.04 | Fragment corresponding to the veratryl moiety after cleavage |
This table presents a hypothetical fragmentation pattern for the protonated molecule of this compound, illustrating how different product ions can be linked to specific structural features of the molecule.
Spectroscopic Techniques for Quantitative Analysis
Spectroscopic methods are instrumental in the quantitative analysis of this compound, offering both sensitivity and specificity. Techniques such as UV-Vis and Infrared (IR) spectroscopy are pivotal in determining concentration and analyzing functional groups, respectively.
UV-Vis Spectroscopy for Concentration Determination
Ultraviolet-Visible (UV-Vis) spectroscopy is a widely employed technique for the quantitative determination of compounds that absorb light in the UV-Vis region of the electromagnetic spectrum. For lignans like this compound, which often possess chromophoric groups, UV-Vis spectroscopy serves as a straightforward and effective method for concentration measurement. The principle underlying this technique is the Beer-Lambert Law, which establishes a linear relationship between the absorbance of a solution and the concentration of the absorbing species.
The determination of this compound concentration using UV-Vis spectroscopy typically involves identifying the wavelength of maximum absorbance (λmax). For many phenolic compounds, including lignans, this is often in the range of 280 nm. unodc.org By preparing a series of standard solutions of known this compound concentrations and measuring their absorbance at the determined λmax, a calibration curve can be constructed. This curve, plotting absorbance versus concentration, allows for the determination of the concentration of an unknown sample by measuring its absorbance.
Table 1: Illustrative Data for a this compound Calibration Curve
| Concentration (µg/mL) | Absorbance at λmax |
| 5 | 0.150 |
| 10 | 0.305 |
| 20 | 0.610 |
| 40 | 1.220 |
| 80 | 2.435 |
Note: This data is illustrative and intended to demonstrate the principle of a calibration curve. Actual experimental values may vary.
Infrared (IR) Spectroscopy for Functional Group Analysis (Excluding basic identification)
Infrared (IR) spectroscopy is a powerful tool for the analysis of functional groups within a molecule, providing information beyond basic identification. The IR spectrum of a compound reveals characteristic absorption bands corresponding to the vibrational frequencies of its chemical bonds. For a complex molecule like this compound, IR spectroscopy can be used to confirm the presence of key functional groups and to study intermolecular interactions.
The analysis of the IR spectrum of lignins, the class of compounds to which this compound belongs, often reveals specific absorption bands. For instance, the stretching vibrations of C-H bonds in methyl and methylene (B1212753) groups typically appear in the 2850-2932 cm⁻¹ region. researchgate.netcopbela.org The in-plane skeletal vibrations of aromatic rings can be observed around 1500 cm⁻¹. copbela.org Furthermore, the presence of ether linkages (C-O-C), a common feature in lignans, gives rise to strong absorption bands. Quantum chemical calculations can aid in the detailed interpretation of the IR spectra of complex lignan structures. copbela.org By comparing experimental spectra with theoretical calculations, a more in-depth understanding of the molecular vibrations and structural nuances of this compound can be achieved.
Method Validation and Quality Control in this compound Research
The validation of analytical methods is a critical requirement to ensure that the data generated are reliable, reproducible, and fit for their intended purpose. demarcheiso17025.com In the context of this compound research, method validation provides documented evidence that a specific analytical procedure consistently produces a result that meets pre-determined acceptance criteria.
Key parameters for method validation include:
Specificity/Selectivity: The ability of the method to accurately measure the analyte in the presence of other components such as impurities, degradation products, or matrix components. unodc.org
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
Accuracy: The closeness of the test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Table 2: Typical Method Validation Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Linearity (Correlation Coefficient, r²) | ≥ 0.995 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (Relative Standard Deviation, %RSD) | ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10:1 |
Note: These are general acceptance criteria and may vary depending on the specific analytical method and regulatory guidelines.
Quality Control (QC) in this compound research involves the systematic monitoring of the analytical process to ensure that the results are of a specified quality. demarcheiso17025.com This includes the regular analysis of quality control samples, such as blanks, standards, and spiked samples, to monitor the performance of the analytical method over time. Adherence to established Standard Operating Procedures (SOPs), proper instrument calibration, and meticulous record-keeping are essential components of a robust quality control system. For herbal-derived preparations containing this compound, quality control should be implemented at all stages, from the raw plant material to the final extract, to ensure consistency and safety. demarcheiso17025.com
Future Research Trajectories and Translational Prospects
Exploration of Novel Biological Activities and Therapeutic Applications (Preclinical)
Lignans (B1203133) as a chemical class are known for a wide array of pharmacological effects, including antitumor, antioxidant, anti-inflammatory, and antiviral properties. rsc.org This broad activity spectrum within the lignan (B3055560) family suggests that the full therapeutic potential of Cubebininolide remains to be uncovered. nih.govfrontiersin.org Future preclinical research must systematically explore novel biological activities beyond its currently understood effects.
A crucial research avenue is the comprehensive screening of this compound against diverse disease models. Special emphasis should be placed on its potential in neurodegenerative diseases and as an anticancer agent, areas where other lignans have shown promise. rsc.orgnih.gov Investigating its efficacy in models of Alzheimer's disease, Parkinson's disease, and various cancers could reveal new therapeutic applications. nih.gov
Detailed mechanistic studies are paramount. Elucidating the specific molecular targets and signaling pathways modulated by this compound will provide a deeper understanding of its bioactivity. This includes identifying protein interactions, effects on gene expression, and impact on cellular metabolic pathways. Such studies are essential for optimizing its therapeutic use and identifying potential biomarkers for patient response.
Table 1: Potential Preclinical Research Areas for this compound
| Research Area | Focus of Investigation | Potential Therapeutic Application |
|---|---|---|
| Oncology | Evaluation against various cancer cell lines (e.g., breast, prostate, colon); assessment of anti-proliferative, pro-apoptotic, and anti-metastatic effects. | Cancer Therapy |
| Neuropharmacology | Assessment of neuroprotective effects in models of Alzheimer's and Parkinson's disease; investigation of anti-neuroinflammatory properties. | Neurodegenerative Diseases |
| Immunology | Study of anti-inflammatory effects on immune cells; modulation of cytokine production and inflammatory signaling pathways. | Inflammatory Disorders |
| Virology | Screening against a panel of viruses to identify potential antiviral activity and mechanisms of action. | Antiviral Therapy |
Development of Advanced Delivery Systems for Enhanced Bioavailability
A significant hurdle for many plant-derived compounds, including lignans, is their poor aqueous solubility and limited oral bioavailability. nih.gov This can severely restrict their therapeutic efficacy. scilit.com Future research must therefore focus on developing advanced drug delivery systems (DDS) to overcome these pharmacokinetic challenges.
Nanoformulation strategies offer a promising solution. Encapsulating this compound in nanocarriers such as liposomes, polymeric nanoparticles, or nanoemulsions can enhance its solubility, protect it from premature degradation, and improve its absorption and circulation time. nih.govnih.gov Another advanced approach involves the use of cubosomes, which are nanostructured liquid-crystalline particles capable of encapsulating hydrophobic, hydrophilic, and amphiphilic drugs, making them versatile carriers for compounds like this compound. nih.govmdpi.com These systems can be engineered for controlled and targeted release, delivering the compound more effectively to the desired site of action. mdpi.com
The development of these formulations will require extensive characterization and preclinical testing to ensure they improve the bioavailability and therapeutic index of this compound without introducing toxicity.
Table 2: Advanced Drug Delivery Systems for this compound
| Delivery System | Description | Potential Advantages |
|---|---|---|
| Liposomes | Vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs. | Improved solubility, reduced toxicity, potential for targeted delivery. |
| Polymeric Nanoparticles | Solid colloidal particles made from biodegradable polymers, where the drug is dissolved, entrapped, or encapsulated. | Controlled release, protection from degradation, enhanced stability. nih.gov |
| Cubosomes | Nanostructured particles of a bicontinuous cubic liquid crystalline phase, with a large internal surface area. nih.gov | High drug-loading capacity for various drug types, bioadhesion, and controlled release. mdpi.com |
| Nanoemulsions | Oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range, stabilized by surfactants. | Increased surface area for absorption, enhanced solubility of lipophilic drugs. nih.gov |
Chemoinformatics and Artificial Intelligence in this compound Discovery
Modern drug discovery is increasingly driven by computational approaches. nih.gov Chemoinformatics and artificial intelligence (AI) offer powerful tools to accelerate the exploration and optimization of this compound and its derivatives. frontiersin.orgmdpi.com These "in silico" techniques can significantly reduce the time and cost associated with traditional drug development pipelines. nih.gov
Machine learning algorithms can be used to develop Quantitative Structure-Activity Relationship (QSAR) models. mdpi.com By analyzing the chemical structures and biological activities of a series of this compound analogs, these models can predict the activity of novel, unsynthesized compounds, guiding chemists to prioritize the most promising candidates for synthesis. nih.gov
Sustainable Sourcing and Cultivation Practices of Piper Species
The long-term viability of any therapeutic agent derived from a natural source depends on the sustainable and reliable supply of the raw plant material. Over-harvesting of wild Piper species can lead to ecological damage and supply chain instability. A critical future trajectory is the development of sustainable sourcing and cultivation practices for Piper cubeba and other this compound-producing plants.
This involves establishing agricultural programs that focus on the cultivation of high-yielding, chemically consistent plant varieties. Such programs would ensure a stable supply chain while protecting wild populations. Research into the optimal growing conditions, pest management, and harvesting techniques is essential for successful cultivation.
In addition, plant biotechnology offers a promising alternative to traditional agriculture. Techniques such as plant cell and tissue culture could be explored for the large-scale production of this compound in controlled bioreactor environments. This approach would provide a consistent, high-purity supply of the compound, independent of geographical and environmental constraints.
Collaborative Research Endeavors in Lignan Biology
The complexity of natural product research, from plant biology to clinical application, necessitates a collaborative approach. The growing scientific interest in lignans is evidenced by a significant increase in related publications over the past two decades. frontiersin.org To fully unlock the therapeutic potential of this compound and other lignans, fostering interdisciplinary and international research collaborations is essential.
These collaborations should bring together experts from diverse fields:
Botanists and agronomists to work on sustainable cultivation.
Natural product chemists to isolate and characterize this compound and related compounds.
Pharmacologists and toxicologists to conduct preclinical evaluation.
Formulation scientists to develop advanced delivery systems.
Computational scientists to apply AI and chemoinformatics tools.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
